2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

N-glycosidic bond stability xylofuranosyl nucleosides ribofuranosyl nucleosides

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine (CAS 2389988-30-9), also designated G159-82 or PTPD-2 Confidential, is a purine nucleoside analog characterized by a cyclopropylmethyl substitution at the N7 position and a β-D-xylofuranosyl sugar moiety. This compound belongs to the class of purine antimetabolites known to inhibit DNA synthesis and induce apoptosis in lymphoid malignancies.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
Cat. No. B13920456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9+,10-,12-/m1/s1
InChIKeyNYQSVFKWIRQSQR-DTHBNOIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine: A Structurally Distinct Purine Nucleoside Analog for Targeted Research


2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine (CAS 2389988-30-9), also designated G159-82 or PTPD-2 Confidential, is a purine nucleoside analog characterized by a cyclopropylmethyl substitution at the N7 position and a β-D-xylofuranosyl sugar moiety [1]. This compound belongs to the class of purine antimetabolites known to inhibit DNA synthesis and induce apoptosis in lymphoid malignancies [2].

Research-grade synthetic purine nucleoside analog with no clinical development
Distinct N7-cyclopropylmethyl and β-D-xylofuranosyl structural features
Supports structure-activity relationship (SAR) studies in nucleoside analog research

Why Standard Purine Nucleoside Analogs Cannot Substitute for 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine


Purine nucleoside analogs are not interchangeable; structural variations in the sugar moiety and base substitutions profoundly alter enzymatic recognition, metabolic stability, and pharmacokinetic profiles [1]. The β-D-xylofuranosyl sugar in this compound, unlike the typical β-D-ribofuranosyl found in fludarabine or cladribine, confers distinct glycosidic bond lability and excretion kinetics [2], making direct substitution without empirical validation scientifically unsound.

N7 substituent reactivity
The N7-propargyl analog contains a terminal alkyne with CuAAC potential; the cyclopropylmethyl group lacks this reactivity, which may shift metabolic stability and off-target profiles.
Sugar stereochemistry
β-D-xylofuranosyl sugar may alter kinase recognition and phosphorylation efficiency compared to ribofuranosyl analogs, potentially diverging intracellular activation pathways.
Regioisomeric amino group
2-amino versus 1-amino positioning on the purine base changes hydrogen-bonding geometry, which may affect target enzyme engagement and nucleic acid incorporation.

Quantitative Differentiation of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine vs. In-Class Analogs


Differential N-Glycosidic Bond Stability: Xylofuranosyl vs. Ribofuranosyl Nucleosides

N-Glycosylic bond hydrolysis of 2′-deoxy-β-D-xylofuranosyl nucleosides is enhanced by a factor of two compared to 2′-deoxy-β-D-ribofuranosyl nucleosides [1]. This class-level observation suggests that the xylose-containing target compound may exhibit reduced intracellular persistence relative to ribose-based analogs.

N7 Substituent Comparison
Class-level inference
TPSA ≈ 140 Ų (cyclopropylmethyl); no alkyne reactivity vs. propargyl analog with CuAAC potential.
May reduce off-target covalent modification risk
In silico comparison; no experimental permeability or reactivity data
N-glycosidic bond stability xylofuranosyl nucleosides ribofuranosyl nucleosides

Rapid Renal Excretion: Class-Level Evidence from Xylofuranosyladenine

In murine models, 9-β-D-xylofuranosyladenine (xyl-A) demonstrates rapid renal elimination, with approximately 60% of the administered dose excreted in urine within 3 hours post intraperitoneal injection [1]. This class-level behavior implies that the target xylofuranosyl purine may share a similarly abbreviated systemic exposure window.

Sugar Kinase Kinetics
Cross-study comparable
Class reference xyl-A: Km = 43.9 µM, Vmax = 118.7 nmol/min/10⁹ cells (CHO).
Supports kinase substrate profiling context
Target compound kinetics not yet measured; extrapolation requires validation
renal excretion pharmacokinetics xylofuranosyl nucleosides

Reduced Molecular Weight and Altered Hydrogen Bonding Capacity vs. Ribofuranosyl Analog

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine possesses a molecular weight of 337.33 g/mol (C14H19N5O5) . Its ribofuranosyl counterpart, 7-Cyclopropyl methyl-7,8-dihydro-8-oxo-9-(β-D-ribofuranosyl)guanine, has a molecular weight of 353.33 g/mol (C14H19N5O6) , a difference of 16 g/mol attributable to an additional oxygen atom. This reduction in hydrogen bond donor/acceptor count may influence membrane permeability and solubility characteristics.

Regioisomeric Amino Position
Class-level inference
2-amino vs. 1-amino on 8-oxopurine; alters H-bond donor/acceptor pattern.
May affect enzyme recognition and incorporation fidelity
No crystallographic or binding data for regioisomers
molecular weight xylofuranosyl ribofuranosyl physicochemical properties

Broad-Spectrum Antitumor Activity Targeting Indolent Lymphoid Malignancies

As a purine nucleoside analog, this compound belongs to a class with established broad antitumor activity against indolent lymphoid malignancies, including chronic lymphocytic leukemia and hairy cell leukemia [1]. The anticancer mechanism relies on inhibition of DNA synthesis and induction of apoptosis [2]. While not unique to this specific compound, this class-level activity supports its inclusion in preclinical oncology programs targeting these indications.

Class-Level Antitumor Annotation
Data to verify
Purine nucleoside analog class linked to lymphoid malignancy research; no IC₅₀ or in vivo efficacy data.
Supports antimetabolite nucleoside research context
Vendor annotation only; experimental validation absent
indolent lymphoid malignancies purine nucleoside analogs DNA synthesis inhibition

Strategic Application Scenarios for 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine in Research and Procurement


Preclinical Oncology Models of Indolent Lymphoid Malignancies

The compound's class-level activity against indolent lymphoid malignancies [1] positions it as a candidate for in vitro and in vivo studies in chronic lymphocytic leukemia and hairy cell leukemia models. Procurement should prioritize this compound when screening novel purine analogs in these specific disease contexts.

Comparative Pharmacokinetic and Excretion Profiling

Given the rapid renal excretion inferred from xylofuranosyladenine studies (60% in 3 hours) [2], this compound is suited for experiments evaluating the impact of sugar modification on nucleoside analog clearance. Researchers comparing the pharmacokinetics of xylofuranosyl vs. ribofuranosyl nucleosides will find this compound a valuable tool.

In Vitro Stability and Metabolic Fate Assessment

The enhanced N-glycosidic bond hydrolysis (2-fold) relative to ribofuranosyl nucleosides [3] suggests utility in studies examining intracellular metabolite formation and stability. This compound can serve as a probe to investigate how sugar configuration modulates nucleoside analog activation and degradation pathways.

Physicochemical Property Benchmarking in ADME Modeling

The reduced molecular weight (Δ16 g/mol) and altered hydrogen bonding capacity compared to ribose analogs make this compound a relevant comparator in computational ADME models. Procurement for structure-property relationship studies will benefit from this distinct profile.

Application
Selection Property
Validation Focus
N7-substituent SAR studies
Cyclopropylmethyl group (no alkyne reactivity)
Off-target covalent modification comparison
Xylofuranosyl kinase profiling
β-D-xylofuranosyl sugar
Kinase recognition and phosphorylation efficiency
Regioisomeric specificity mapping
2-amino vs 1-amino purine base
Hydrogen-bonding geometry and target engagement
Analytical reference standard
Defined formula C₁₄H₁₉N₅O₅, MW 337.33
HPLC/LC-MS/NMR method validation
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